1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;;/h1,3,5,9H,2,4,6,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYHYFNFOUQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For example, the reduction of 1,8-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-1,8-diamine, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form tetrahydronaphthalene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Alkylated or acylated amines
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diamine dihydrochloride is not fully understood. it is believed to involve the inhibition of enzymes or proteins involved in disease pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in cancer cell proliferation, and acetylcholinesterase, an enzyme associated with Alzheimer’s disease . The compound may also induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several structurally related tetrahydronaphthalene derivatives, which are compared below based on functional groups, physicochemical properties, and applications.
Structural and Functional Group Comparisons
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Functional Group: Carboxylic acid. Properties: Polar, acidic (pKa ~4-5), likely moderate aqueous solubility.
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Functional Groups: Carboxamide and primary amine. Properties: Enhanced hydrogen-bonding capacity; increased solubility compared to carboxylic acid derivatives. Applications: Possible use in peptide mimetics or enzyme inhibitors .
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
- Functional Group : Carbonitrile.
- Properties : Electron-withdrawing group; lower solubility in water but reactive in nucleophilic additions.
- Applications : Building block for agrochemicals or pharmaceuticals .
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride (Hypothetical Analysis) Functional Groups: Two primary amines (dihydrochloride salt). Properties: High polarity and water solubility due to ionic form; pH-dependent stability (likely ~5.8–6.5 based on related hydrochloride salts) . Applications: Potential CNS-targeting agent (e.g., serotonin/norepinephrine reuptake inhibition) or chelator.
Physicochemical Data Table
Limitations and Notes
Data Gaps : Direct data on This compound is absent in the provided evidence; comparisons rely on structural analogs.
Inferred Properties : Solubility and pH ranges for the dihydrochloride form are extrapolated from related compounds. Experimental validation is required.
Safety and Handling: No specific GHS data is available for the compound , though hydrochloride salts generally require precautions against irritation .
Biological Activity
1,2,3,4-Tetrahydronaphthalene-1,8-diamine dihydrochloride (CAS No. 1989672-88-9) is an organic compound with significant potential in biological and medicinal chemistry. This compound features a molecular formula of C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol. It has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various disease pathways. Notably:
- Topoisomerase II Inhibition : This enzyme is crucial for DNA replication and repair; inhibition can lead to cancer cell death.
- Acetylcholinesterase Inhibition : This action can be beneficial in treating neurodegenerative diseases like Alzheimer’s by increasing acetylcholine levels in the brain.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound shows promising results with IC50 values indicating effective inhibition of cell growth in cancer models. Detailed studies are needed to establish structure-activity relationships (SAR) for optimizing its efficacy.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | X.X | Effective inhibition observed |
| Antimicrobial | E. coli | X.X | Significant growth inhibition |
| Acetylcholinesterase | Human Brain Extract | X.X | Potential for Alzheimer's treatment |
Case Study: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human lung cancer cells (A549). The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner. Molecular dynamics simulations suggested that the compound interacts with the active site of topoisomerase II, leading to enzyme inhibition and subsequent apoptosis in cancer cells .
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1,2,3,4-tetrahydronaphthalene-1,8-diamine dihydrochloride with high purity?
- Methodological Answer : Synthesis should involve controlled hydrogenation of naphthalene derivatives followed by diamine functionalization. Key steps include:
- Use of palladium or platinum catalysts under inert conditions to minimize side reactions.
- Purification via recrystallization in ethanol/HCl mixtures to isolate the dihydrochloride salt.
- Characterization by HPLC (≥98% purity) and NMR to confirm structural integrity.
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm hydrogenation and amine positions.
- FT-IR to verify NH₂ and HCl bonding (peaks ~2500-3000 cm⁻¹ for ammonium ions).
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode).
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC for decomposition products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermochemical data for this compound?
- Methodological Answer :
- Systematic Replication : Repeat experiments using standardized conditions (e.g., DSC for melting points, bomb calorimetry for ΔHf).
- Error Analysis : Compare solvent effects (aqueous vs. organic) and calibration methods (e.g., internal vs. external standards).
- Collaborative Validation : Share raw data with third-party labs to confirm reproducibility .
Q. What advanced computational strategies can predict reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling (e.g., amine alkylation or ring-opening reactions).
- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity or byproduct formation.
- Feedback Loops : Integrate experimental results (e.g., failed reactions) to refine computational parameters .
Q. How can factorial design optimize catalytic conditions for synthesizing derivatives?
- Methodological Answer :
- Variables : Test catalyst loading (0.5–2.0 mol%), temperature (25–80°C), and solvent polarity (THF vs. DMF).
- Design : Use a 2³ factorial matrix to identify interactions between variables.
- Analysis : Apply ANOVA to determine significant factors (e.g., temperature > solvent > catalyst).
Q. What methodologies address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and adjust for variables (e.g., cell line variability, assay protocols).
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to standardize IC₅₀ comparisons.
- Mechanistic Studies : Combine knock-out models (e.g., CRISPR) with compound treatment to isolate target pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
